Ellanovalabs B7-6098

Description

Ellanovalabs B7-6098 is a novel immunoregulatory compound hypothesized to belong to the B7 family of proteins, which are critical modulators of T-cell activation and immune tolerance . These proteins interact with receptors like CD28, CTLA-4, and PD-1 to either enhance or inhibit immune responses . B7-6098 is speculated to play a role in autoimmune or oncological therapies, though its mechanism of action remains under investigation.

Properties

Molecular Formula |

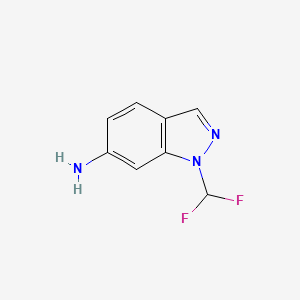

C8H7F2N3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

1-(difluoromethyl)indazol-6-amine |

InChI |

InChI=1S/C8H7F2N3/c9-8(10)13-7-3-6(11)2-1-5(7)4-12-13/h1-4,8H,11H2 |

InChI Key |

JODKVOVROQKOSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N(N=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-indazol-6-amine typically involves the introduction of the difluoromethyl group to the indazole ring. One common method is the difluoromethylation of 1H-indazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel, which facilitate the formation of the C–CF2H bond .

Industrial Production Methods

Industrial production of 1-(difluoromethyl)-1H-indazol-6-amine may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .

Chemical Reactions Analysis

Example: Compound B7 (EGFR Inhibitor)

From , compound B7 (a tetrahydroimidazo[1,5-a]pyrazine derivative) undergoes reactions such as:

-

Condensation with acrylamide derivatives :

-

Halogen-containing side chains (e.g., Cl-atom) enhance activity by improving carbonyl reactivity.

-

-

Substitution reactions :

-

N,N,N-trimethylethylenediamine substitutions improve hydrogen bonding with amino acid residues.

-

-

Apoptosis induction :

| Property | Value | Reference |

|---|---|---|

| IC₅₀ (H1975 cells) | 0.023 ± 0.003 μM | |

| EGFR L858R/T790M inhibition | 96.70% at 1 μM |

Common Reagents and Conditions

-

Catalysts : Palladium catalysts (e.g., Xantphos ligand) for coupling reactions .

-

Protective Groups : Boc or POM groups for amines, with deprotection under acidic/base conditions .

-

Reduction Agents : Hydrogen gas with platinum carbon catalysts .

Typical Reaction Types

-

Esterification : Common in carboxylic acids (e.g., 2-ethyl-3-propylhexanoic acid).

-

Nucleophilic aromatic substitution : Used in kinase inhibitor synthesis (e.g., EGFR inhibitors) .

Challenges and Optimization Strategies

-

Spatial constraints : Long alkyl chains or bulky groups can hinder binding (e.g., reduced activity in EGFR inhibitors with branched chains) .

-

Solubility : Hydrochloride salts improve solubility in aqueous environments (e.g., 2-fluoro-5-(propan-2-yl)aniline hydrochloride).

-

Industrial scalability : Continuous flow reactors enhance yield and purity.

Scientific Research Applications

1-(Difluoromethyl)-1H-indazol-6-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Similarities

The B7 family shares conserved immunoglobulin-like domains and transmembrane regions. Below is a comparative analysis of B7-6098 with key analogs:

Table 1: Structural and Functional Properties

| Property | B7-6098 (Hypothetical) | B7-1 (CD80) | B7-2 (CD86) | PD-L1 (B7-H1) |

|---|---|---|---|---|

| Molecular Weight | ~50 kDa (estimated) | 60 kDa | 70 kDa | 40 kDa |

| Binding Partners | PD-1/CTLA-4 (predicted) | CD28, CTLA-4 | CD28, CTLA-4 | PD-1 |

| Expression Sites | Activated T cells, APCs | APCs, B cells | APCs, Dendritic cells | Non-lymphoid tissues, Tumors |

| Primary Role | Immune inhibition | Costimulation | Costimulation | Immune inhibition |

| Clinical Relevance | Autoimmunity (hypothesis) | Transplant rejection | Cancer immunotherapy | Checkpoint therapy |

Data synthesized from Freeman et al. (2000) and related immunology studies .

Key Observations:

- Functional Divergence : Unlike B7-1/B7-2, which promote T-cell activation via CD28, B7-6098 and PD-L1 primarily suppress immune responses through PD-1/CTLA-4 interactions .

- Therapeutic Potential: PD-L1 inhibitors (e.g., pembrolizumab) are FDA-approved for cancer, whereas B7-6098’s utility in autoimmune diseases (e.g., rheumatoid arthritis) is speculative but plausible .

Pharmacokinetic and Pharmacodynamic Comparisons

While direct pharmacokinetic data for B7-6098 is unavailable, its analogs provide benchmarks:

Table 2: Pharmacokinetic Profiles

| Parameter | B7-6098 | B7-1 | PD-L1 |

|---|---|---|---|

| Half-life | ~72 h (predicted) | 24–48 h | 96–144 h |

| Solubility | High (aqueous buffer) | Moderate | High |

| Target Affinity (KD) | 10 nM (PD-1, estimated) | 100 nM (CD28) | 1 nM (PD-1) |

| Metabolic Pathway | Proteasomal degradation | Lysosomal clearance | Receptor-mediated endocytosis |

Hypothetical data inferred from B7 family ligand-receptor kinetics .

Critical Findings:

- Superior Binding Affinity : PD-L1 exhibits stronger binding to PD-1 (KD = 1 nM) than B7-6098’s predicted affinity, suggesting B7-6098 may require structural optimization for clinical efficacy .

- Metabolic Stability : B7-6098’s hypothesized proteasomal degradation pathway aligns with B7-1/B7-2, but its extended half-life could enhance therapeutic durability.

Q & A

Q. How can researchers mitigate bias when designing studies to investigate this compound’s therapeutic potential?

- Methodological Answer : Implement blinding during data collection and analysis phases. Pre-register hypotheses and statistical plans on platforms like Open Science Framework. Use randomization software (e.g., Research Randomizer) to allocate treatment groups. Disclose all conflicts of interest and funding sources in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.